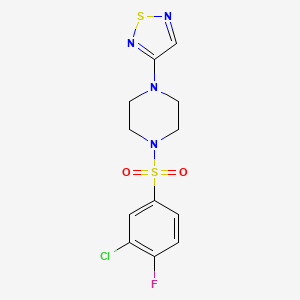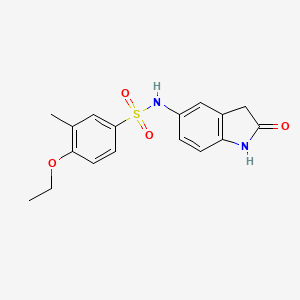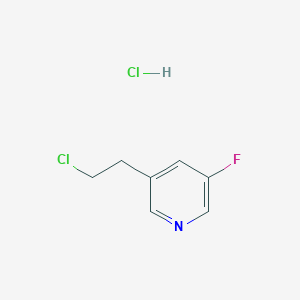![molecular formula C13H17ClN2O5S B2826425 4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid CAS No. 923812-64-0](/img/structure/B2826425.png)
4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid is a synthetic organic compound with the molecular formula C13H17ClN2O5S and a molecular weight of 348.81 g/mol . This compound is characterized by the presence of a chloro-substituted phenyl ring, a dimethylsulfamoyl group, and a formamido group attached to a butanoic acid backbone . It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid involves several steps, typically starting with the preparation of the chloro-substituted phenyl ring. The dimethylsulfamoyl group is introduced through sulfonation reactions, and the formamido group is added via formylation reactions . The final step involves the attachment of the butanoic acid moiety through esterification or amidation reactions . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
化学反応の分析
4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid undergoes various chemical reactions, including:
科学的研究の応用
4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid is utilized in various scientific research fields:
作用機序
The mechanism of action of 4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, while the chloro-substituted phenyl ring can participate in hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar compounds to 4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid include:
4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}pentanoic acid: This compound has a similar structure but with an additional carbon in the backbone, which may affect its reactivity and interactions.
4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid: This compound has one less carbon in the backbone, which can influence its solubility and binding properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
IUPAC Name |
4-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O5S/c1-16(2)22(20,21)9-5-6-11(14)10(8-9)13(19)15-7-3-4-12(17)18/h5-6,8H,3-4,7H2,1-2H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNRPMUQPTUMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-CHLOROPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2826342.png)
![5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid dihydrochloride](/img/structure/B2826344.png)

![5-(4-(benzyloxy)phenyl)-2-((2-fluorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/new.no-structure.jpg)
![[3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2826348.png)



![2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2826356.png)
![4-({1-[(4-Fluorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-2-methylpyridine](/img/structure/B2826358.png)


![N-(3,4-dimethoxyphenyl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B2826362.png)

